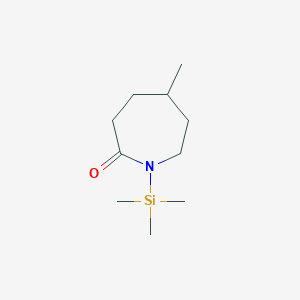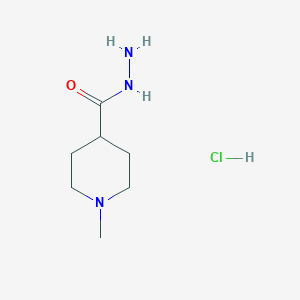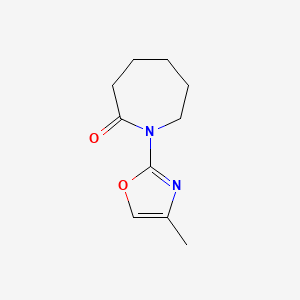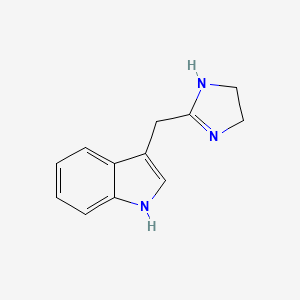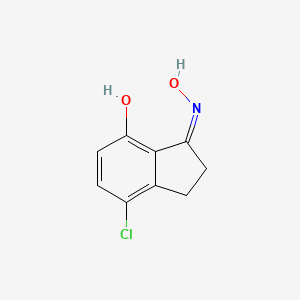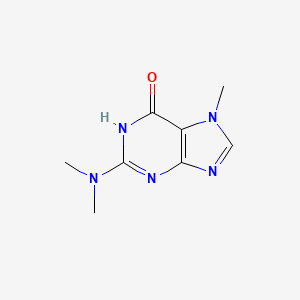
(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H13BN2O3. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new C-C bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to form stable boronate esters makes it valuable in the development of new synthetic methodologies.
Biology: This compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst or reagent in various chemical reactions. The boronic acid group can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
(6-(Dimethylamino)pyridin-3-yl)boronic acid: This compound lacks the methoxy group but shares similar chemical properties and applications.
(4-Methoxyphenyl)boronic acid: This compound has a similar boronic acid group but with a different aromatic ring structure.
Uniqueness: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is unique due to the presence of both dimethylamino and methoxy groups on the pyridine ring. These functional groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in various scientific applications .
Eigenschaften
CAS-Nummer |
848360-78-1 |
|---|---|
Molekularformel |
C8H13BN2O3 |
Molekulargewicht |
196.01 g/mol |
IUPAC-Name |
[6-(dimethylamino)-4-methoxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-11(2)8-4-7(14-3)6(5-10-8)9(12)13/h4-5,12-13H,1-3H3 |
InChI-Schlüssel |
NEKJUWAYMREFEB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1OC)N(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



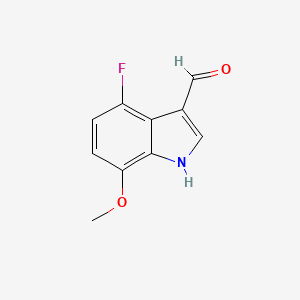
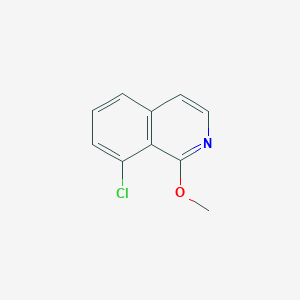


![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
